molecular formula C26H35N5O2 B566010 9,10-Didehydro Cabergoline CAS No. 1380085-95-9

9,10-Didehydro Cabergoline

Número de catálogo: B566010
Número CAS: 1380085-95-9
Peso molecular: 449.599
Clave InChI: QSDBNKLYDMLOES-AUSIDOKSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9,10-Didehydro Cabergoline is a derivative of cabergoline, an ergoline-based compound known for its potent dopamine receptor agonist properties. This compound is primarily used in scientific research and has a molecular formula of C26H35N5O2 with a molecular weight of 449.59 .

Análisis De Reacciones Químicas

9,10-Didehydro Cabergoline undergoes various chemical reactions, including:

Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .

Aplicaciones Científicas De Investigación

Pharmacological Properties

9,10-Didehydro Cabergoline acts primarily on dopamine D2 receptors, leading to inhibition of prolactin secretion. Its long-acting nature allows for less frequent dosing compared to other dopamine agonists like bromocriptine. The compound has shown efficacy in treating conditions associated with elevated prolactin levels, including prolactinomas and other hyperprolactinemic disorders.

Treatment of Hyperprolactinemia

Numerous studies have demonstrated the effectiveness of Cabergoline in normalizing prolactin levels in patients with hyperprolactinemia due to various causes such as pituitary adenomas.

  • Study Findings : A large retrospective study involving 455 patients found that Cabergoline normalized serum prolactin levels in 86% of cases, with significant tumor shrinkage observed in 67% of patients .
Study TypePatient CountNormalization RateTumor Shrinkage Rate
Retrospective45586%67%

Management of Prolactinomas

Cabergoline is often the first-line treatment for prolactinomas, particularly in patients who are intolerant or resistant to bromocriptine.

  • Case Study : In a case series involving 12 men with giant prolactinomas, Cabergoline led to normalization of serum prolactin levels in ten patients within an average of 25 months .
Patient CountInitial PRL Level (ng/ml)Normalization Time (months)
1214,393 ± 14,5791-84

Inhibition of Lactation

Cabergoline has been utilized for lactation inhibition in specific clinical scenarios such as stillbirth or neonatal death.

  • Evaluation Findings : A retrospective drug use evaluation indicated that Cabergoline was effectively used to inhibit lactation in mothers facing these circumstances, highlighting its role beyond endocrine disorders .

Comparative Efficacy with Other Treatments

When compared to bromocriptine, Cabergoline has shown superior efficacy and tolerability. In a study comparing both drugs:

  • Discontinuation Rates : Only 3 patients discontinued Cabergoline due to side effects compared to a significantly higher rate for bromocriptine .
Treatment TypeDiscontinuation Rate (%)
Cabergoline3
BromocriptineHigher

Side Effects and Tolerability

While Cabergoline is generally well-tolerated, some patients report side effects such as nausea and dizziness. However, these often diminish over time.

  • Long-term Study : In a cohort study of 30 female patients treated with Cabergoline, side effects were reported by only 13% of participants .

Propiedades

IUPAC Name

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVVZPJQAWKPW-MTNXOHHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.